molecular formula C12H19N3O2 B13532492 Tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate

Tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate

Cat. No.: B13532492
M. Wt: 237.30 g/mol
InChI Key: KXNLJRWGYGWWRY-UHFFFAOYSA-N
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Description

Tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a pyridin-4-yl substituent and a tert-butoxycarbonyl (Boc) group. This compound is structurally significant in medicinal and synthetic chemistry, where the Boc group serves as a transient protective moiety for amines during multi-step syntheses.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-(2-amino-1-pyridin-4-ylethyl)carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10(8-13)9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3,(H,15,16)

InChI Key

KXNLJRWGYGWWRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridinyl derivative. One common method involves the use of tert-butyl carbamate and 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines .

Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a precursor for the development of pharmaceuticals. It has been studied for its potential use in drug discovery and development .

Medicine: The compound has applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. It is used in the development of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors. Its effects are mediated through the binding to active sites or allosteric sites on the target molecules. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

  • Pyridine vs. Piperidine Derivatives: Tert-butyl (1-acetylpiperidin-4-yl)carbamate (): Replaces the pyridin-4-yl group with a piperidin-4-yl ring, which is acetylated at the nitrogen. The acetyl group introduces steric hindrance, which may slow hydrolysis of the Boc group under acidic conditions . Tert-butyl (4-chloropyridin-2-yl)carbamate (): Substitutes the aminoethyl-pyridin-4-yl moiety with a chloro-pyridin-2-yl group.

Functional Group Modifications

  • Aminoethyl Chain: The target compound’s 2-aminoethyl linker distinguishes it from analogs like tert-butyl benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-(hydrazono)-methyl)bicyclo[2.2.2]octan-1-yl)carbamate (), which incorporates a bicyclooctane scaffold. The aminoethyl group in the target compound may enhance hydrogen-bonding capacity, favoring interactions in biological systems .
  • Boc Deprotection Kinetics : demonstrates that tert-butyl (1-acetylpiperidin-4-yl)carbamate undergoes Boc removal using HCl/MeOH, suggesting similar acid-lability for the target compound. However, steric or electronic differences (e.g., pyridine’s aromaticity) could modulate deprotection rates .

Deprotection Conditions

  • Acidic Hydrolysis : As shown in , HCl/MeOH efficiently cleaves the Boc group from tert-butyl (1-acetylpiperidin-4-yl)carbamate. The target compound’s Boc group is expected to exhibit comparable sensitivity, though the pyridine ring’s electron-withdrawing nature may accelerate hydrolysis relative to aliphatic analogs .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Key Functional Groups Spectral Data (NMR/LCMS) Stability Notes
Tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate 237.30 Pyridin-4-yl, aminoethyl, Boc Not reported Acid-labile Boc group
Tert-butyl (1-acetylpiperidin-4-yl)carbamate 242.32 Piperidin-4-yl, acetyl, Boc 1H NMR (CDCl3): δ 4.05–3.95 (m, 1H), 2.05 (s, 3H) Stable under basic conditions
Tert-butyl (4-chloropyridin-2-yl)carbamate 228.68 4-Chloropyridin-2-yl, Boc LCMS: [M+H]+ 229.1 Enhanced hydrolytic stability
Chromenone-pyrazolo-pyrimidine-Boc derivative 614.70 (Example 75) Chromenone, pyrazolo-pyrimidine, Boc LCMS: [M+H]+ 615.7 High thermal stability (MP: 163–166°C)

Reactivity and Stability Insights

  • Boc Group Stability : The Boc group in aliphatic carbamates (e.g., piperidine derivatives) is generally more stable under basic conditions than in aromatic analogs. However, the pyridin-4-yl group’s electron-deficient nature in the target compound may render its Boc group more susceptible to acid hydrolysis compared to piperidine-based compounds .
  • Amino Group Reactivity: The unprotected primary amine in the target compound (post-Boc removal) offers a site for conjugation or further functionalization, contrasting with acetylated () or chlorinated () analogs, which require additional steps for activation .

Biological Activity

Tert-butyl (2-amino-1-(pyridin-4-yl)ethyl)carbamate is a chemical compound classified under carbamates, notable for its structural features that include a tert-butyl group, an amino group, and a pyridine ring. Its molecular formula is C12H19N3O2C_{12}H_{19}N_{3}O_{2}, with a molecular weight of 237.30 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can function as an inhibitor or activator, influencing biochemical pathways through mechanisms such as:

  • Binding to active sites : The compound may bind to specific enzyme active sites, altering their activity.
  • Modulation of receptor functions : It can interact with receptors, leading to changes in cellular signaling pathways.

This versatility makes it a valuable biochemical probe for studying enzyme mechanisms and developing new therapeutic agents.

Biological Activity and Applications

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been investigated as a potential inhibitor for various enzymes, demonstrating the ability to form reactive intermediates that modify biological molecules.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures may induce cell death in cancer cells, indicating that this compound could have similar effects .

Comparative Analysis with Related Compounds

The following table compares this compound with other related carbamates:

Compound NameStructureNotable Features
Tert-butyl N-[2-aminoethyl]carbamateLacks pyridine ringSimpler structure
Tert-butyl N-[2-(methylamino)ethyl]carbamateContains methyl instead of pyridineDifferent electronic properties
Ethyl (4-((2-(Methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamateMore complex structureIncorporates phenolic functionality

The presence of the pyridine ring in this compound enhances its reactivity and selectivity compared to simpler carbamate structures.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, shedding light on potential applications:

  • Synthesis and Evaluation : A study evaluated the synthesis of indolyl-pyridinyl-propenones, which showed methuosis-inducing activity in glioblastoma cells. The findings suggested that structural modifications could significantly alter biological profiles, emphasizing the importance of molecular structure in drug design .
  • Anticancer Activity : Research on benzamide derivatives demonstrated significant anticancer activity against various cell lines. The IC50 values for some derivatives were comparable to established chemotherapeutics like doxorubicin, highlighting the potential of similar compounds in cancer therapy .
  • Enzymatic Inhibition Studies : Investigations into peptidomimetic compounds revealed potent inhibitory activities against SARS-CoV proteases, indicating that structural features can enhance biological efficacy. Such findings underscore the relevance of detailed structure–activity relationship (SAR) studies in drug development .

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